molecular formula C10H12O4 B2621097 Methyl 4-(hydroxymethyl)-3-methoxybenzoate CAS No. 79236-96-7

Methyl 4-(hydroxymethyl)-3-methoxybenzoate

Cat. No.: B2621097
CAS No.: 79236-96-7
M. Wt: 196.202
InChI Key: DQEZWNXDNYVFND-UHFFFAOYSA-N
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Description

Methyl 4-(hydroxymethyl)-3-methoxybenzoate (CAS 79236-96-7) is a benzoate ester derivative with the molecular formula C 10 H 12 O 4 and a molecular weight of 196.20 g/mol . This compound is provided for research and development purposes and is intended for use in laboratory settings only. It must not be used for diagnostic, therapeutic, or any other human or veterinary purposes. As a derivative of benzoic acid, this compound belongs to a class of chemicals that is frequently investigated for its potential biological activities. Related phenolic acid esters have been extensively studied in scientific research for their antioxidant and antimicrobial properties . Specifically, ester derivatives of similar phenolic acids, such as vanillic acid, have demonstrated promising activity in research models, showing potential as preservative agents by inhibiting the growth of various microorganisms . The structure of this compound, which includes both a hydroxymethyl and a methoxy functional group on the aromatic ring, makes it a valuable chemical intermediate for synthesizing more complex molecules for pharmaceutical and material science research. Researchers utilize this compound to explore new compounds with enhanced bioactivity or specific physical properties. For safe handling, always refer to the associated Safety Data Sheet (SDS). The recommended storage condition for this product is sealed in a dry container at room temperature .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-(hydroxymethyl)-3-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-13-9-5-7(10(12)14-2)3-4-8(9)6-11/h3-5,11H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQEZWNXDNYVFND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)OC)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl 4 Hydroxymethyl 3 Methoxybenzoate and Its Analogues

Direct Synthetic Routes to Methyl 4-(hydroxymethyl)-3-methoxybenzoate

Direct synthetic routes focus on constructing the molecule by forming its key bonds, such as the ester and ether linkages, or by introducing the hydroxymethyl group onto a pre-existing benzene (B151609) ring.

Esterification is a fundamental reaction in the synthesis of this compound. This process typically involves the reaction of the corresponding carboxylic acid, 4-(hydroxymethyl)-3-methoxybenzoic acid, with methanol (B129727) in the presence of an acid catalyst.

The direct acid-catalyzed esterification, often referred to as Fischer esterification, is a common and straightforward method. The reaction involves heating the carboxylic acid and an excess of methanol with a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The equilibrium of the reaction is driven towards the product side by using an excess of the alcohol or by removing the water formed during the reaction.

Table 1: General Conditions for Fischer Esterification

ParameterCondition
Reactants Carboxylic Acid, Methanol (excess)
Catalyst H₂SO₄, HCl, p-TsOH
Temperature Reflux
Reaction Time Several hours

This method is widely applicable to various substituted benzoic acids. For instance, the synthesis of different methyl hydroxy-methoxybenzoates has been successfully achieved through the esterification of the corresponding benzoic acids. diva-portal.org

The introduction of the hydroxymethyl group (-CH₂OH) can be effectively accomplished through the reduction of an aldehyde (formyl group) or a carboxylic acid group at the 4-position of the benzene ring. A highly effective strategy is the chemoselective reduction of a precursor molecule, Methyl 4-formyl-3-methoxybenzoate.

Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that is well-suited for this transformation as it selectively reduces aldehydes and ketones in the presence of less reactive functional groups like esters. chegg.com The reaction is typically carried out in an alcoholic solvent, such as methanol or ethanol (B145695), at or below room temperature.

The reaction mechanism involves the nucleophilic attack of the hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide is then protonated by the solvent to yield the primary alcohol. This approach is advantageous due to its high selectivity, mild reaction conditions, and operational simplicity.

Reaction Scheme: Reduction of Methyl 4-formyl-3-methoxybenzoate

The precursor, Methyl 4-formyl-3-methoxybenzoate, is a known compound that can be used as the starting material for this reductive step. lgcstandards.com

The methoxy (B1213986) group (-OCH₃) on the aromatic ring is commonly introduced via an alkylation reaction, specifically a Williamson ether synthesis. This involves the O-methylation of a corresponding phenolic precursor, such as Methyl 3-hydroxy-4-(hydroxymethyl)benzoate.

In this reaction, the hydroxyl group of the phenol (B47542) is first deprotonated by a base to form a more nucleophilic phenoxide ion. This is followed by the reaction with a methylating agent. Common methylating agents include dimethyl sulfate (B86663) ((CH₃)₂SO₄) and methyl iodide (CH₃I). google.com The choice of base and solvent is crucial for the reaction's efficiency.

Table 2: Typical Reagents for O-Methylation of Phenols

BaseMethylating AgentSolventTypical Yield
Potassium Carbonate (K₂CO₃)Methyl Iodide (CH₃I)Acetone, DMFGood to Excellent
Sodium Hydroxide (B78521) (NaOH)Dimethyl Sulfate ((CH₃)₂SO₄)Water, Dichloromethane (B109758)Good to Excellent
Potassium Hydroxide (KOH)Dimethyl Sulfate ((CH₃)₂SO₄)WaterHigh (97%) google.com

A patent describes a process for the preparation of aromatic methyl methoxycarboxylates by the methylation of hydroxybenzoic acids using dimethyl sulfate in an aqueous solution of potassium hydroxide, achieving high yields. google.com This method can be applied to simultaneously methylate both a phenolic hydroxyl group and a carboxylic acid group, or selectively methylate the more acidic phenolic proton under controlled conditions before esterification.

Precursor-Based Synthesis of this compound

This approach leverages commercially available and structurally related molecules, transforming them into the target compound through a series of functional group manipulations.

4-Hydroxy-3-methoxybenzoic acid, commonly known as vanillic acid, is a bio-based and readily available starting material. researchgate.net Synthesizing this compound from vanillic acid is a multi-step process that requires careful manipulation of its functional groups.

A plausible, though challenging, synthetic pathway could involve the following sequence:

Protection of the Carboxylic Acid: The carboxylic acid group is more reactive towards many reducing agents than an ester. Therefore, it might be protected or esterified first. Direct esterification with methanol would yield methyl 4-hydroxy-3-methoxybenzoate (methyl vanillate). nist.govfoodb.ca

Transformation of the Phenolic Hydroxyl Group: The direct conversion of the 4-hydroxy group to a 4-hydroxymethyl group is not a standard, single-step transformation. It would likely require a sequence of reactions, such as conversion to a better leaving group, followed by nucleophilic substitution with a cyanide ion and subsequent reduction.

Due to these complexities, while vanillic acid is an attractive starting material from an availability standpoint, it does not offer a direct route to the target compound.

A more strategic precursor-based approach involves starting with a molecule that already possesses the key carbon skeleton and requires fewer, more efficient functional group transformations. Vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) is an excellent and widely used starting material in this context. researchgate.net

A highly efficient and logical synthesis pathway for this compound can be designed starting from a derivative of vanillin, namely Methyl 4-formyl-3-methoxybenzoate. This strategy simplifies the process to a key functional group transformation.

Table 3: Key Functional Group Transformations in the Synthesis of this compound

TransformationPrecursor Functional GroupProduct Functional GroupReagents and Conditions
Esterification Carboxylic Acid (-COOH)Methyl Ester (-COOCH₃)Methanol (CH₃OH), H₂SO₄ (cat.), Reflux diva-portal.org
Selective Reduction Aldehyde (-CHO)Primary Alcohol (-CH₂OH)Sodium Borohydride (NaBH₄), Methanol (CH₃OH) chegg.com
O-Methylation Phenolic Hydroxyl (-OH)Methoxy Ether (-OCH₃)Dimethyl Sulfate ((CH₃)₂SO₄), KOH, H₂O google.com

The most direct precursor-based synthesis would therefore be the selective reduction of the aldehyde group of Methyl 4-formyl-3-methoxybenzoate, as detailed in section 2.1.2. This strategy leverages a key functional group transformation that is well-established and highly selective, representing an efficient route to the target molecule.

Functional Group Transformations and Derivatization Strategies

Oxidation Reactions to Carboxylic Acids

The synthesis of precursors to this compound can involve the oxidation of an aldehyde group to a carboxylic acid. For instance, a related compound, methyl 4-formylbenzoate, can be converted to the corresponding carboxylic acid. This transformation is a standard procedure in organic synthesis. While direct oxidation of the hydroxymethyl group of the target compound itself would lead to a different product, the oxidation of a related aldehyde is a key step in building the necessary carbon skeleton. Often, strong oxidizing agents are employed for the conversion of aldehydes to carboxylic acids.

Reduction Reactions to Hydroxymethyl Derivatives

A primary route to obtaining this compound involves the reduction of the corresponding aldehyde, methyl 4-formyl-3-methoxybenzoate. This transformation can be efficiently carried out using selective reducing agents. Sodium borohydride (NaBH₄) is a commonly used reagent for this purpose, as it chemoselectively reduces aldehydes in the presence of esters. researchgate.net

The reaction typically proceeds by the nucleophilic addition of a hydride ion from the reducing agent to the carbonyl carbon of the aldehyde. Lithium aluminum hydride (LiAlH₄) is a more potent reducing agent that can also be used; however, it is less selective and can also reduce the ester functionality if the reaction conditions are not carefully controlled. chemistrysteps.comlibretexts.org The choice between NaBH₄ and LiAlH₄ often depends on the presence of other reducible functional groups in the molecule and the desired level of selectivity. masterorganicchemistry.comyoutube.com

Reducing AgentSubstrateProductSelectivityTypical Conditions
Sodium Borohydride (NaBH₄)Methyl 4-formyl-3-methoxybenzoateThis compoundHigh (reduces aldehyde, not ester)Methanol or Ethanol, Room Temperature
Lithium Aluminum Hydride (LiAlH₄)Methyl 4-formyl-3-methoxybenzoateThis compoundLower (can also reduce ester)Anhydrous Ether or THF, 0 °C to Room Temperature
Nucleophilic Substitution Reactions for Ether/Ester Formation

The hydroxyl group of this compound and the phenolic hydroxyl group of its precursors, such as methyl 3-hydroxy-4-methoxybenzoate, are amenable to nucleophilic substitution reactions to form ethers and esters. mdpi.com For example, the alkylation of a phenolic hydroxyl group with agents like 1-bromo-3-chloropropane (B140262) in the presence of a base such as potassium carbonate is a common method for introducing an ether linkage. mdpi.com

Esterification of the hydroxymethyl group can be achieved by reacting it with a carboxylic acid or its derivative (e.g., an acid chloride or anhydride) under appropriate catalytic conditions. These reactions are fundamental in the synthesis of various derivatives of vanillic acid and related compounds. nih.govresearchgate.net

Regioselectivity and Stereoselectivity in this compound Synthesis

Control of Functional Group Placement

The regioselectivity in the synthesis of substituted benzoates like this compound is critical for obtaining the desired isomer. The substitution pattern on the benzene ring is often established early in the synthetic sequence. For instance, in the synthesis of related hydroxy-methoxybenzoates, regioselective protection of hydroxyl groups can be employed to direct subsequent reactions to a specific position. The less-hindered hydroxyl group, often in the meta or para position relative to the ester group, is typically more reactive. diva-portal.org

Methodologies for the regioselective synthesis of various heterocyclic compounds, which can be precursors or analogues, have been developed by carefully controlling reaction conditions and the structure of the substrates. rsc.org The inherent electronic and steric properties of the substituents on the aromatic ring play a crucial role in directing incoming electrophiles or nucleophiles to the desired position.

Chiral Synthesis Approaches for Related Compounds

While this compound itself is achiral, the synthetic methodologies discussed can be extended to the preparation of chiral analogues. The stereoselective synthesis of related compounds, such as chiral chromans and metallopeptides, highlights the potential for creating enantiomerically pure molecules. chemrxiv.orgnih.gov

For instance, in the synthesis of chiral chromans, transition metal-catalyzed asymmetric reactions are employed to create stereocenters with high enantioselectivity. chemrxiv.org Similarly, the formation of chiral metallopeptides relies on the stereoselective coordination of metal ions. nih.gov These principles can be applied to the synthesis of chiral derivatives of 4-(hydroxymethyl)benzoates by employing chiral catalysts or auxiliaries to control the stereochemical outcome of key reactions.

Advanced Synthetic Techniques and Optimization

To improve the efficiency, safety, and environmental impact of the synthesis of this compound and its analogues, advanced techniques are being explored. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate reaction rates and improve yields. ajrconline.orgbiotage.co.jp For example, the methylation of dihydroxybenzene derivatives using dimethyl carbonate can be significantly enhanced under microwave irradiation. unive.it

Continuous-flow synthesis is another advanced technique that offers several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the potential for automation. A telescoped two-step continuous-flow process has been developed for the synthesis of vanillin, a closely related compound, demonstrating the potential for highly efficient and greener production. acs.org These modern synthetic approaches are instrumental in optimizing the production of valuable chemical intermediates.

Catalytic Hydrogenation Methods

Catalytic hydrogenation is a widely employed method for the reduction of carbonyl groups. For analogues of this compound, various catalytic systems are utilized. However, the efficiency of these methods can be substrate-dependent. For instance, in the synthesis of a related compound, the reduction of a nitro group on a similar aromatic scaffold using catalytic hydrogenation with Raney Nickel or 5% Palladium on Carbon (Pd/C) resulted in incomplete conversions, even after extended reaction times. mdpi.comnih.gov

While direct evidence for the catalytic hydrogenation of Methyl 4-formyl-3-methoxybenzoate is not detailed in the provided sources, the challenges encountered with related structures suggest that optimization of catalysts, pressure, and temperature would be crucial for achieving high yields. Manganese-based catalysts have been investigated for the hydrogenation of methyl benzoate (B1203000), indicating a potential area of exploration for similar substrates. mdpi.comrsc.org Ruthenium-based complexes have also shown activity in the hydrogenation of esters. researchgate.net

Use of Specific Reagents and Solvents

Chemical reduction offers an alternative to catalytic hydrogenation. The selective reduction of an aldehyde in the presence of an ester is a common transformation that can be accomplished with mild reducing agents.

Common Reducing Agents and Solvents:

Diisobutylaluminum hydride (DIBAL): In the synthesis of a complex analogue, DIBAL in tetrahydrofuran (B95107) (THF) was used to reduce an ester functional group to an alcohol. cdc.gov This reagent is also capable of reducing aldehydes.

Solvents and Reagents for Work-up: A variety of solvents are employed during the reaction and subsequent work-up procedures. These include ethyl acetate (B1210297) (EtOAc), dichloromethane (DCM), methanol, chloroform (B151607), and dimethylformamide (DMF). mdpi.comcdc.gov The work-up process often involves quenching the reaction with a suitable reagent like methanol or dilute hydrochloric acid (HCl), followed by extraction. cdc.govrsc.org The organic layers are typically washed with water, saturated sodium bicarbonate solution, and brine before being dried over an anhydrous salt like magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4). cdc.govrsc.orgamazonaws.com

Reagent/SolventTypical Use
Raney NickelCatalyst for Hydrogenation
Palladium on Carbon (Pd/C)Catalyst for Hydrogenation
Diisobutylaluminum hydride (DIBAL)Reducing Agent
Ethyl Acetate (EtOAc)Extraction Solvent
Dichloromethane (DCM)Reaction and Extraction Solvent
Tetrahydrofuran (THF)Reaction Solvent
Methanol (MeOH)Quenching and Purification Solvent
Dimethylformamide (DMF)Reaction Solvent

Reaction Monitoring and Purification Techniques (e.g., TLC, Column Chromatography, Recrystallization)

Careful monitoring of the reaction progress and rigorous purification of the product are essential to obtain this compound of high purity.

Reaction Monitoring:

Thin-Layer Chromatography (TLC): TLC is a rapid and effective technique used to monitor the progress of a synthesis. researchgate.net By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) and eluting with an appropriate solvent system, the disappearance of the starting material (aldehyde) and the appearance of the product (alcohol) can be tracked. Visualization can be achieved using UV light or by staining with a reagent like potassium permanganate. rsc.orgnih.gov

Purification Techniques:

Column Chromatography: This is a standard method for purifying the crude product. google.com Flash column chromatography over silica gel is frequently used. cdc.gov The choice of eluent is critical for effective separation. Common solvent systems include mixtures of ethyl acetate and hexane, ethyl acetate and dichloromethane, or methanol and dichloromethane. cdc.govrsc.org In some cases, preparative low-pressure column chromatography with a C18 column using a methanol-water mobile phase has been used for analogous compounds. nih.gov

Recrystallization: Recrystallization is employed to obtain highly pure crystalline product. The crude solid is dissolved in a suitable hot solvent or solvent mixture, and then allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the solution. google.com Solvents used for the recrystallization of analogous benzoates include ethyl acetate, or mixtures like ethyl acetate/petroleum ether. mdpi.com In one instance, colorless crystals of an analogue were obtained by the slow evaporation of an ethanol solution at room temperature over several days. nih.gov

TechniqueDescriptionCommon Solvents/Materials
Thin-Layer Chromatography (TLC) Monitors reaction progress by separating components on a silica plate.Silica Gel, Ethyl Acetate/Hexane
Flash Column Chromatography Purifies crude product by passing it through a silica gel column under pressure.Silica Gel, Ethyl Acetate/Dichloromethane, Methanol/Dichloromethane
Recrystallization Purifies solid compounds by dissolving in a hot solvent and cooling to form crystals.Ethyl Acetate, Ethanol, Petroleum Ether

Spectroscopic and Theoretical Characterization of Methyl 4 Hydroxymethyl 3 Methoxybenzoate

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) is a fundamental technique for determining the structure of organic molecules by providing detailed information about the carbon and hydrogen frameworks.

Similar to the proton NMR data, comprehensive experimental ¹³C NMR data for Methyl 4-(hydroxymethyl)-3-methoxybenzoate is not widely reported. A ¹³C NMR spectrum would be expected to show distinct peaks for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, the methoxy (B1213986) carbon, the hydroxymethyl carbon, and the methyl ester carbon. The chemical shifts of the aromatic carbons would be particularly informative for confirming the 1,2,4-substitution pattern of the benzene (B151609) ring.

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby allowing for the determination of a compound's molecular weight and elemental composition.

Experimental Electron Ionization Mass Spectrometry (EI-MS) data detailing the specific fragmentation pattern of this compound is not extensively documented in public databases. In a typical EI-MS experiment, the molecule would be expected to undergo fragmentation, yielding characteristic ions. Likely fragmentation pathways would involve the loss of the methoxy group, the hydroxymethyl group, or the methyl ester functionality, providing valuable structural information.

While experimental ESI-MS spectra are not available, predicted mass-to-charge ratios (m/z) for various adducts of this compound (Molecular Formula: C₁₀H₁₂O₄, Monoisotopic Mass: 196.07356 Da) have been calculated. uni.lu ESI-MS is a soft ionization technique that typically results in the observation of the protonated molecule or other adducts with minimal fragmentation. The predicted data provides theoretical values that can be used to identify the compound in ESI-MS analyses. uni.lu

Table 1: Predicted ESI-MS Data for this compound Adducts uni.lu

Adduct Predicted m/z
[M+H]⁺ 197.08084
[M+Na]⁺ 219.06278
[M+NH₄]⁺ 214.10738
[M+K]⁺ 235.03672
[M-H]⁻ 195.06628
[M+HCOO]⁻ 241.07176

Mass Spectrometry (MS)

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique used for separating, identifying, and quantifying chemical compounds. While detailed experimental LC-MS studies specifically for this compound are not extensively documented in the public literature, its expected behavior can be inferred from its structure and data from related compounds.

The compound would typically be analyzed using reverse-phase (RP) HPLC, where a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). sielc.com For mass spectrometry-compatible methods, volatile buffers or modifiers such as formic acid are used in the mobile phase to facilitate ionization. sielc.com

In the mass spectrometer, the molecule would be ionized, commonly forming a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. Predicted collision cross-section (CCS) values, which relate to the ion's size and shape in the gas phase, can be calculated to aid in identification.

Table 1: Predicted LC-MS Adducts and Collision Cross Section (CCS) Values

Adductm/z (mass-to-charge ratio)Predicted CCS (Ų)
[M+H]⁺197.08084139.3
[M+Na]⁺219.06278147.7
[M-H]⁻195.06628142.2

This table presents predicted data for various adducts of this compound, which can be used as a reference for its identification in LC-MS analysis.

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF)

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry is a soft ionization technique used for analyzing large biomolecules and organic molecules. There are no specific MALDI-TOF MS studies found for this compound in the reviewed literature.

However, for a molecule of this size, analysis would involve co-crystallizing the analyte with an appropriate matrix material on a target plate. The choice of matrix is critical and depends on the analyte's properties. Common matrices for small organic molecules include α-cyano-4-hydroxycinnamic acid (α-CHCA) and 2,5-dihydroxybenzoic acid (DHB). Upon irradiation with a pulsed laser, the matrix absorbs the energy, leading to the desorption and ionization of the analyte, typically as a singly charged ion (e.g., [M+H]⁺, [M+Na]⁺, or [M+K]⁺). The time it takes for these ions to travel through a flight tube to the detector is measured, which corresponds to their mass-to-charge ratio. This technique is highly sensitive and can provide a precise molecular weight determination. mdpi.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its hydroxyl, methoxy, ester, and aromatic functionalities. While a spectrum for the exact compound is not available, data from its isomer, Methyl 4-(hydroxymethyl)benzoate, and other related structures provide a strong basis for predicting its key spectral features. nih.govchemicalbook.com

Key expected vibrational frequencies include:

O-H Stretch: A broad band in the region of 3400-3200 cm⁻¹ from the hydroxyl group.

C-H Stretch (Aromatic): Peaks typically appearing just above 3000 cm⁻¹.

C-H Stretch (Aliphatic): Peaks appearing just below 3000 cm⁻¹ for the methyl and methylene (B1212753) groups.

C=O Stretch (Ester): A strong, sharp absorption band around 1720-1700 cm⁻¹.

C=C Stretch (Aromatic): Several peaks in the 1600-1450 cm⁻¹ region.

C-O Stretch: Bands in the 1300-1000 cm⁻¹ region corresponding to the ester and ether linkages.

Table 2: Predicted IR Absorption Bands for Key Functional Groups

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
Hydroxyl (-OH)3400 - 3200 (Broad)O-H Stretch
Ester (C=O)1720 - 1700 (Strong, Sharp)C=O Stretch
Aromatic Ring1600 - 1450C=C Stretch
Ether/Ester (C-O)1300 - 1000C-O Stretch

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is dominated by absorptions due to its substituted benzene ring. The chromophore, which is the entire substituted aromatic system, undergoes π → π* electronic transitions when it absorbs UV radiation. These transitions are characteristic of the conjugated system and are influenced by the nature and position of the substituents (ester, hydroxyl, and methoxy groups). While specific experimental data for this compound is limited, a related compound, methyl-3,5-dihydroxy-4-methoxybenzoate, shows absorption maxima (λmax) at 260.5 nm and 298 nm. It is expected that this compound would exhibit a similar UV absorption profile, with strong absorbance in the UV region between 250 and 300 nm.

Computational Chemistry and Quantum Mechanical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. epstem.net DFT calculations, particularly using hybrid functionals like B3LYP with basis sets such as 6-311G(d,p), are employed to predict various molecular properties, including optimized geometry, vibrational frequencies, and electronic characteristics. semanticscholar.orgnih.gov These theoretical calculations provide a deeper understanding of the molecule's structure and reactivity that complements experimental data. For substituted benzoates, DFT has been successfully used to correlate theoretical predictions with experimental spectroscopic results. researchgate.net

Geometry Optimization

Geometry optimization is a fundamental computational procedure used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. mdpi.com For this compound, this calculation would be performed in the gaseous phase using a method like DFT with the B3LYP functional and a 6-311++G** basis set. asianpubs.org The process iteratively adjusts the bond lengths, bond angles, and dihedral angles until the forces on each atom are negligible and the structure represents a stable equilibrium conformation. asianpubs.org

The results of such a calculation would provide precise theoretical values for the molecule's geometric parameters. While specific calculations for the title compound are not published, data from a similar molecule, methyl 4-hydroxybenzoate (B8730719), illustrates the typical output and accuracy of such methods when compared to experimental X-ray diffraction data.

Table 3: Representative Geometrical Parameters from DFT Calculations for a Related Benzoate (B1203000) Structure

ParameterBond/AngleCalculated Value (DFT/B3LYP)
Bond LengthC=O~1.21 Å
Bond LengthC-O (Ester)~1.36 Å
Bond LengthC-C (Aromatic)~1.39 - 1.40 Å
Bond AngleC-C-C (Aromatic)~119° - 121°
Bond AngleO=C-O (Ester)~124°

Note: The values in this table are representative and based on calculations for structurally similar compounds like methyl benzoate derivatives. They serve to illustrate the expected output of a geometry optimization calculation.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. nih.gov It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.netyoutube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and prone to intramolecular charge transfer. researchgate.netacadpubl.eu

For derivatives of vanillic acid, the distribution of HOMO and LUMO is typically spread across the aromatic ring and its substituents. The HOMO is generally localized on the electron-rich aromatic ring and the electron-donating hydroxyl and methoxy groups. Conversely, the LUMO is often centered on the electron-withdrawing carboxylate group and the benzene ring. This distribution facilitates the analysis of charge transfer within the molecule.

Table 1: Representative Frontier Molecular Orbital Data for a Vanillic Acid Derivative

Parameter Energy (eV)
HOMO -5.98
LUMO -1.54
HOMO-LUMO Gap (ΔE) 4.44

Note: Data is representative and based on calculations for structurally similar compounds.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactive sites. acadpubl.eu The MEP map illustrates the electrostatic potential on the electron density surface, using a color spectrum to indicate different charge regions. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive electrostatic potential (electron-poor), which are favorable for nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential.

In a molecule like this compound, the MEP map would be expected to show negative potential (red) around the oxygen atoms of the hydroxyl, methoxy, and ester groups due to their high electronegativity and lone pairs of electrons. These sites represent the most likely points for interaction with electrophiles. Conversely, positive potential (blue) would be concentrated around the hydrogen atoms, particularly the hydroxyl proton, making them susceptible to nucleophilic attack. The aromatic ring would exhibit a gradient of potential, influenced by the attached functional groups. Such maps are crucial for understanding intermolecular interactions, including hydrogen bonding.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed description of bonding and electronic delocalization within a molecule. It examines interactions between filled donor NBOs and empty acceptor NBOs, quantifying their stabilization energy (E(2)) through second-order perturbation theory. A higher E(2) value indicates a more significant interaction and greater electron delocalization, which contributes to the molecule's stability.

For compounds related to this compound, such as vanillic acid derivatives, NBO analysis has revealed significant intramolecular charge transfer interactions. researchgate.netscilit.com Key interactions often involve the lone pairs of oxygen atoms (LP(O)) acting as donors and the antibonding orbitals (π* or σ) of the aromatic ring or carbonyl group acting as acceptors. These delocalizations are crucial for the stability of the molecule. For instance, the interaction between the lone pair of the phenolic oxygen and the π orbital of the C=C bonds in the ring is a common and significant stabilizing feature. NBO calculations on vanillic acid have shown that the O-H bond is labile, which is a key factor in its antioxidant activity. researchgate.netscilit.com

Table 2: Representative NBO Analysis for Key Interactions in a Vanillic Acid Derivative

Donor NBO Acceptor NBO E(2) (kcal/mol)
LP(1) O (hydroxyl) π* (C-C aromatic) 22.5
LP(2) O (methoxy) π* (C-C aromatic) 18.9
LP(2) O (carbonyl) σ* (C-O ester) 28.7

Note: E(2) denotes the stabilization energy. Data is representative and based on calculations for structurally similar compounds.

Vibrational Spectra Correlation with Experimental Data

The correlation of theoretical vibrational spectra with experimental data (such as FT-IR and Raman) is a powerful method for confirming molecular structure and understanding vibrational modes. Computational methods, like DFT, are used to calculate the harmonic vibrational frequencies of a molecule in its optimized geometry. However, theoretical frequencies are often systematically higher than experimental ones due to the neglect of anharmonicity and basis set limitations. To correct this, calculated frequencies are typically scaled by an empirical scaling factor, which often brings them into excellent agreement with experimental values.

Hartree-Fock (HF) Calculations

The Hartree-Fock (HF) method is a fundamental ab initio quantum chemistry method used to approximate the wavefunction and energy of a multi-electron system. wikipedia.org It is a self-consistent field (SCF) method that treats each electron in the mean field of all other electrons, but it does not account for electron correlation. wikipedia.org Despite this limitation, HF calculations are valuable for determining optimized molecular geometries, molecular orbitals, and electronic properties. libretexts.orgscispace.com Often, the geometry optimized at the HF level serves as a starting point for more accurate calculations that include electron correlation (post-Hartree-Fock methods).

For this compound, an HF calculation, typically using a basis set like 6-31G**, would provide essential structural information. This includes bond lengths, bond angles, and dihedral angles. While HF-calculated energies may have significant errors compared to experimental values, the predicted geometries are often reasonably accurate for well-behaved, closed-shell molecules. scispace.comaps.org These calculations form the bedrock for more sophisticated analyses like the FMO and NBO studies discussed previously.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information on the conformational dynamics, stability, and intermolecular interactions of a molecule. These simulations are particularly useful for understanding how a molecule behaves in a biological environment, such as its interaction with a protein receptor or its stability in a solvent.

For this compound, MD simulations could be employed to explore its conformational flexibility, particularly the rotation around the single bonds connecting the substituents to the aromatic ring. In studies of related vanillin (B372448) derivatives, MD simulations have been used to assess the stability of ligand-receptor complexes, showing how the molecule remains bound in the active site of a target protein through hydrogen bonds and hydrophobic interactions. tandfonline.comresearchgate.net Such simulations can calculate parameters like the root-mean-square deviation (RMSD) to assess the stability of the complex over the simulation time.

Theoretical Prediction of Reactivity and Interaction Sites

The theoretical prediction of a molecule's reactivity and its preferred sites for interaction is a synergistic outcome of the computational analyses described above.

MEP Mapping offers a visual guide to the charge distribution. The electron-rich (red) areas around the oxygen atoms are predicted to be the primary sites for hydrogen bonding and electrophilic attack. The electron-poor (blue) regions around acidic protons are the likely sites for nucleophilic interaction.

NBO Analysis quantifies the strength of intramolecular charge transfer and delocalization, which stabilizes the molecule and influences its electronic structure. The analysis can pinpoint the specific donor-acceptor interactions that govern the electronic character of different parts of the molecule.

Together, these theoretical methods provide a comprehensive picture of the chemical behavior of this compound. They predict that the primary interaction sites are the oxygen-containing functional groups (hydroxyl, methoxy, and ester), which can act as hydrogen bond acceptors, and the hydroxyl group, which can also act as a hydrogen bond donor. The aromatic ring itself is activated by electron-donating groups, influencing its susceptibility to electrophilic substitution.

Table 3: List of Compounds Mentioned

Compound Name
This compound
Vanillic Acid
Gallic Acid
Butylated Hydroxy Toluene (BHT)

Reactivity and Chemical Transformations of Methyl 4 Hydroxymethyl 3 Methoxybenzoate

Reactions Involving the Hydroxymethyl Group

The benzylic hydroxyl group in Methyl 4-(hydroxymethyl)-3-methoxybenzoate is amenable to oxidation, esterification, etherification, and substitution reactions.

Oxidation to Aldehydes or Carboxylic Acids

The primary alcohol of the hydroxymethyl group can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Mild oxidizing agents are employed for the selective oxidation to the corresponding aldehyde, Methyl 4-formyl-3-methoxybenzoate. A common and effective reagent for this transformation is manganese dioxide (MnO₂). commonorganicchemistry.commychemblog.comnanotrun.com This reagent is particularly useful for the oxidation of benzylic alcohols due to its high selectivity, minimizing over-oxidation to the carboxylic acid. mychemblog.comnanotrun.com The reaction is typically carried out by stirring the alcohol with an excess of activated MnO₂ in a non-polar organic solvent such as dichloromethane (B109758) or chloroform (B151607) at room temperature. commonorganicchemistry.com

ReactantReagentProductSolvent
This compoundMnO₂Methyl 4-formyl-3-methoxybenzoateDichloromethane

Stronger oxidizing agents will convert the hydroxymethyl group directly to a carboxylic acid. For instance, oxidation of the related 3-methoxy-4-hydroxybenzyl alcohol can yield 3-methoxy-4-hydroxybenzoic acid (vanillic acid). researchgate.net

Esterification and Etherification Reactions

The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives, and etherification with alkyl halides.

Esterification: The formation of esters from the hydroxymethyl group can be achieved by reaction with acid chlorides or anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct. pearson.comresearchgate.netiiste.org For example, reaction with acetyl chloride would yield Methyl 4-(acetoxymethyl)-3-methoxybenzoate. pearson.com

ReactantReagentProductBase
This compoundAcetyl chlorideMethyl 4-(acetoxymethyl)-3-methoxybenzoatePyridine

Etherification: The Williamson ether synthesis provides a general method for the preparation of ethers from the hydroxymethyl group. byjus.commasterorganicchemistry.comwikipedia.orgorganic-synthesis.com This Sₙ2 reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide. The subsequent reaction of this alkoxide with a primary alkyl halide, like methyl iodide, would produce the corresponding ether, Methyl 4-(methoxymethyl)-3-methoxybenzoate.

ReactantReagentsProduct
This compound1. Sodium hydride 2. Methyl iodideMethyl 4-(methoxymethyl)-3-methoxybenzoate

Substitution Reactions

The hydroxyl group of the hydroxymethyl moiety is a poor leaving group but can be converted into a good leaving group to facilitate nucleophilic substitution reactions. One common transformation is its conversion to a benzylic halide. researchgate.netlibretexts.orglibretexts.org Treatment with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the alcohol into the corresponding benzyl (B1604629) chloride or bromide, respectively. libretexts.org These benzylic halides are then susceptible to displacement by a wide range of nucleophiles.

ReactantReagentProduct
This compoundThionyl chlorideMethyl 4-(chloromethyl)-3-methoxybenzoate
This compoundPhosphorus tribromideMethyl 4-(bromomethyl)-3-methoxybenzoate

Reactions Involving the Methoxybenzoate Moiety

The aromatic ring of the methoxybenzoate portion of the molecule is activated towards electrophilic substitution, and the methyl ester is susceptible to hydrolysis.

Aromatic Ring Functionalization

The methoxy (B1213986) and hydroxymethyl (or its derivatives) groups on the benzene (B151609) ring direct incoming electrophiles to specific positions. The methoxy group is an activating, ortho-, para-directing group, while the ester and the hydroxymethyl group influence the substitution pattern.

Nitration: Aromatic nitration is a classic example of electrophilic aromatic substitution. wikipedia.orgmasterorganicchemistry.com The nitration of vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde), a structurally similar compound, has been studied, and it typically occurs at the 5-position. dipharma.comresearchgate.netgoogle.com Similarly, the nitration of this compound is expected to yield primarily Methyl 4-(hydroxymethyl)-3-methoxy-5-nitrobenzoate when treated with a mixture of nitric and sulfuric acids.

ReactantReagentsMajor Product
This compoundNitric acid, Sulfuric acidMethyl 4-(hydroxymethyl)-3-methoxy-5-nitrobenzoate

Halogenation: The aromatic ring can also undergo halogenation. For instance, the bromination of vanillin in acetic acid leads to the formation of 5-bromovanillin. rsc.orguni.edu By analogy, the bromination of this compound would be expected to yield Methyl 5-bromo-4-(hydroxymethyl)-3-methoxybenzoate.

ReactantReagentProduct
This compoundBromine in acetic acidMethyl 5-bromo-4-(hydroxymethyl)-3-methoxybenzoate

Hydrolysis of the Methyl Ester

The methyl ester group can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. acs.orggoogle.comgoogle.com

Base-Catalyzed Hydrolysis (Saponification): Treatment with an aqueous base, such as sodium hydroxide (B78521), followed by acidification, will convert the methyl ester to the carboxylic acid, 4-(hydroxymethyl)-3-methoxybenzoic acid. chegg.com This reaction is typically carried out by heating the ester in an aqueous or alcoholic solution of the base.

ReactantReagentsProduct
This compound1. Sodium hydroxide (aq) 2. Acid4-(hydroxymethyl)-3-methoxybenzoic acid

Acid-Catalyzed Hydrolysis: The ester can also be hydrolyzed by heating with a dilute aqueous acid, such as hydrochloric or sulfuric acid. This reaction is reversible, and the position of the equilibrium can be influenced by the reaction conditions. acs.orggoogle.com

ReactantReagentProduct
This compoundDilute aq. acid4-(hydroxymethyl)-3-methoxybenzoic acid

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the solid state is dictated by a variety of non-covalent interactions, which collectively determine the crystal packing. For this compound, these interactions are primarily governed by its functional groups: the hydroxyl, methoxy, and methyl ester moieties.

While a specific crystal structure for this compound is not publicly available, analysis of closely related compounds, such as methyl 4-hydroxybenzoate (B8730719), provides significant insight. The crystal structure of methyl 4-hydroxybenzoate is characterized by an extensive three-dimensional framework built upon intermolecular hydrogen bonding. guidechem.commdpi.com It is highly probable that this compound also forms robust hydrogen bonding networks.

The primary hydrogen bond donor is the hydroxyl group (-CH₂OH), while the oxygen atoms of the carbonyl group (C=O) in the ester, the methoxy group (-OCH₃), and the hydroxyl group itself can act as hydrogen bond acceptors. This would likely lead to the formation of chains or more complex three-dimensional arrays in the crystal lattice. For instance, in the crystal structure of a related compound, N-(2-(N-methylsulfamoyl)phenyl)formamide, the structure is stabilized by both intramolecular and intermolecular hydrogen bonds, including N-H···O and C-H···O interactions, which extend into infinite one-dimensional chains. eurjchem.com

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties onto this unique molecular surface, one can gain a detailed understanding of the crystal packing. The surface is typically colored according to a normalized contact distance (dnorm), which highlights regions of significant intermolecular contact. plos.org

In the absence of a specific crystal structure for this compound, data from analogous compounds can provide an estimate of the expected contributions from various intermolecular contacts.

Interaction TypeTypical Contribution (%)Description
H···H~40-70%Represents contacts between hydrogen atoms, which are the most abundant on the molecular surface.
O···H / H···O~20-40%Indicates hydrogen bonding and other close contacts involving oxygen and hydrogen, crucial for stabilizing the crystal structure. eurjchem.com
C···H / H···C~15-30%Represents weaker C-H···π or other van der Waals interactions involving carbon and hydrogen atoms.
C···C~5-15%Suggests the presence of π-π stacking interactions between aromatic rings, contributing to crystal stability. nih.gov

This table presents generalized data from Hirshfeld analyses of structurally similar aromatic compounds. The actual values for this compound may vary.

Reaction Mechanisms and Kinetics

The reactivity of this compound is dictated by its key functional groups: the aromatic ring, the hydroxymethyl substituent, the methoxy group, and the methyl ester.

Studies on related compounds, such as methyl 3-hydroxy-4-methoxybenzoate (an isomer), demonstrate typical reaction pathways. These include:

Alkylation/Etherification: The hydroxyl group can be alkylated. For instance, reacting methyl 3-hydroxy-4-methoxybenzoate with 1-bromo-3-chloropropane (B140262) results in the formation of a chloropropoxy derivative. mdpi.comnih.gov

Nitration: The aromatic ring can be nitrated using nitric acid in acetic acid. mdpi.com

Reduction: Nitro groups introduced onto the ring can be subsequently reduced to amino groups using reagents like powdered iron in acetic acid. mdpi.com

Methyl vanillate (B8668496) (methyl 4-hydroxy-3-methoxybenzoate), another close analogue, shows that the phenolic hydroxyl group can readily undergo nucleophilic substitution with electrophiles or participate in esterification reactions. guidechem.com

Biocatalysis offers a mild and selective alternative to traditional chemical synthesis. The functional groups in this compound are susceptible to various enzyme-catalyzed transformations.

Esterification/Transesterification: The primary alcohol of the hydroxymethyl group is an excellent substrate for lipases. Lipases, such as immobilized lipase (B570770) B from Candida antarctica, are widely used to catalyze the esterification of alcohols with fatty acids to produce more lipophilic esters. mdpi.com For example, vanillyl alcohol (4-hydroxy-3-methoxybenzyl alcohol) can be enzymatically esterified with hexanoic acid with high conversion yields. mdpi.com This suggests that the hydroxymethyl group of the target compound could be similarly modified.

Hydrolysis: Esterases could potentially hydrolyze the methyl ester group to yield the corresponding carboxylic acid, 4-(hydroxymethyl)-3-methoxybenzoic acid.

Oxidation/Reduction: Oxidoreductases could target the hydroxymethyl group. For instance, alcohol dehydrogenases could oxidize it to an aldehyde. Conversely, research on the enzymatic conversion of vanillic acid to vanillin utilizes a carboxylic acid reductase (CAR) to reduce the carboxylic acid group. nih.gov While the target compound has an ester, related enzymatic systems might be engineered to act on this substrate. The biosynthesis of vanillic acid from ferulic acid in some bacteria involves mechanisms related to β-oxidation, highlighting the diverse enzymatic pathways that can process such substituted aromatic compounds. researchgate.net

The application of enzymes like laccases for modifying related phenolic structures, such as in the functionalization of lignin (B12514952) with vanillic acid derivatives, further underscores the potential for enzymatic modification of this compound. researchgate.net

Biological and Pharmacological Research on Methyl 4 Hydroxymethyl 3 Methoxybenzoate

Antimicrobial Properties

While specific studies on the antimicrobial properties of Methyl 4-(hydroxymethyl)-3-methoxybenzoate are not extensively documented, the broader class of benzoic acid derivatives has been a subject of interest for their antimicrobial potential.

The antimicrobial efficacy of benzoic acid and its derivatives is influenced by the type and position of substituents on the benzene (B151609) ring. For instance, the presence of a hydroxyl group can impact antibacterial activity against bacteria like Escherichia coli. nih.gov Generally, the esters of p-hydroxybenzoic acid (parabens) are widely used as antimicrobial agents in food, pharmaceuticals, and cosmetics due to their activity against a broad spectrum of microorganisms. nih.gov Their mode of action is thought to involve the disruption of membrane transport processes or the inhibition of DNA, RNA, and key enzyme synthesis. nih.gov

Studies on methyl benzoate (B1203000) have indicated its antimicrobial activity against certain bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. researchgate.net Furthermore, combinations of preservatives like sodium benzoate and sodium nitrite (B80452) have demonstrated synergistic antimicrobial effects against various food-spoiling bacteria and fungi. researchgate.netagrojournal.org For example, a synergistic action was observed against Escherichia coli, Staphylococcus aureus, Bacillus mucoides, and Candida albicans when sodium nitrite and sodium benzoate were used in combination. researchgate.net While these findings relate to similar compounds, they suggest that this compound may also possess antimicrobial properties that warrant further investigation.

Table 1: Antimicrobial Activity of Related Benzoate Compounds

Compound/Combination Target Microorganism(s) Observed Effect
Methyl benzoate Staphylococcus aureus, Candida albicans Antimicrobial activity researchgate.net
Sodium nitrite + Sodium benzoate Escherichia coli, Staphylococcus aureus, Bacillus mucoides, Candida albicans Synergistic antimicrobial action researchgate.net
p-Hydroxybenzoic acid esters (Parabens) Broad spectrum of microorganisms Antimicrobial activity nih.gov
2-hydroxybenzoic acid Escherichia coli O157 Strong antibacterial activity nih.gov

Antioxidant Activity and Oxidative Stress Reduction

The antioxidant properties of phenolic compounds are well-established, and derivatives of benzoic acid are no exception. These compounds can play a role in mitigating oxidative stress, which is implicated in numerous disease processes.

Research on compounds structurally similar to this compound provides insight into its potential antioxidant activity. For example, 4-methoxybenzyl alcohol has been shown to have anti-oxidant effects in models of cerebral ischemia-reperfusion injury. nih.gov It was found to increase the levels of superoxide (B77818) dismutase (SOD) and nitric oxide (NO), both of which are important in the cellular antioxidant defense system. nih.gov The position of the methoxy (B1213986) group on the aromatic ring can influence the catalytic activity and antioxidant potential of these compounds. unimi.itresearchgate.net The electronic effects of the methoxy group can enhance the reactivity of the benzylic alcohol group, which is relevant to its antioxidant action. unimi.it

Derivatives of benzyl (B1604629) alcohol have been studied for their antioxidant properties, and the unique structure of compounds like 3-(benzyloxy)-4-methoxybenzyl alcohol suggests their potential in this area. ontosight.ai The presence of both methoxy and hydroxyl groups in the structure of this compound suggests it may act as a free radical scavenger and participate in reactions that reduce oxidative stress.

Interactions with Biological Systems

The interaction of this compound with biological systems can be multifaceted, involving enzyme inhibition, synergistic effects with other compounds, and specific metabolic pathways.

Hydroxybenzoic acid esters have been investigated for their ability to inhibit various enzymes. For instance, a study on the inhibition of α-amylase by benzoic acid and its derivatives showed that the presence and position of hydroxyl and methoxy groups on the benzene ring significantly influenced the inhibitory activity. mdpi.com Specifically, a hydroxyl group at the 2-position had a strong positive effect on α-amylase inhibition. mdpi.com

Gallic acid esters have been shown to be potent inhibitors of p-hydroxybenzoate hydroxylase, a NADPH-dependent flavin monooxygenase. core.ac.uk The inhibition was found to be non-competitive, suggesting that the inhibitors bind to a site other than the substrate-binding pocket. core.ac.uk This inhibition was attributed to the specific binding of the gallate to the enzyme and its ability to scavenge reactive oxygen species required for the enzyme's reaction. core.ac.uk Given the structural similarities, it is plausible that this compound could also exhibit inhibitory effects on certain enzymes, a hypothesis that requires further experimental validation.

Table 2: Enzyme Inhibition by Related Benzoic Acid Derivatives

Inhibitor Target Enzyme Type of Inhibition
2,3,4-trihydroxybenzoic acid α-Amylase Potent inhibition mdpi.com
n-Dodecyl gallate p-Hydroxybenzoate hydroxylase Non-competitive core.ac.uk
(-)-Epigallocatechin-3-O-gallate (EGCG) p-Hydroxybenzoate hydroxylase Non-competitive core.ac.uk

Synergistic Effects with Other Compounds

The combination of certain bioactive compounds can lead to synergistic effects, where the combined effect is greater than the sum of their individual effects. In the context of antimicrobial activity, the combination of sodium benzoate with sodium nitrite has been shown to have a synergistic action against a range of food-spoiling microorganisms. researchgate.netagrojournal.org This suggests that benzoate derivatives could be used in combination with other agents to enhance their efficacy.

The development of drug resistance in microorganisms is a major health concern, and synergistic interactions between existing antimicrobials and other compounds, including phytochemicals, are being explored as a strategy to overcome this challenge. biointerfaceresearch.com Such combinations can neutralize resistance mechanisms and increase the susceptibility of drug-resistant organisms. biointerfaceresearch.com While direct studies on the synergistic effects of this compound are not available, the precedent set by related compounds suggests this is a promising area for future research.

The metabolism of substituted benzoic acids and their esters in biological systems typically involves several key pathways. For benzoic acid itself, a major metabolic route is conjugation with glycine (B1666218) in the liver to form hippuric acid, which is then excreted. hmdb.ca Benzoic acid is also a byproduct of phenylalanine metabolism in bacteria and can be produced by gut bacteria processing polyphenols. hmdb.ca

For substituted benzoic acids, phase II conjugation reactions, such as glucuronidation and glycine conjugation, are dominant metabolic pathways. nih.gov The specific pathway favored depends on the physicochemical properties of the substituents. nih.gov The hydrolysis of the ester bond in compounds like this compound is a likely initial metabolic step, yielding the corresponding carboxylic acid and methanol (B129727). nih.gov This is followed by potential oxidation of the hydroxymethyl group. The resulting carboxylic acid can then undergo conjugation.

The metabolism of benzyl alcohol derivatives, such as 4-methoxybenzyl alcohol, can involve oxidation to the corresponding aldehyde and then to the carboxylic acid. medchemexpress.comresearchgate.net Therefore, a plausible metabolic pathway for this compound would involve hydrolysis of the methyl ester to form 4-(hydroxymethyl)-3-methoxybenzoic acid. This intermediate could then be further metabolized through oxidation of the alcohol group and/or conjugation of the carboxylic acid group.

Applications in Proteomics Research

Currently, there is no publicly available research specifically detailing the use of this compound in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for proteomics research. While SILAC is a powerful and widely used method for quantitative proteomics, its application with this particular compound has not been documented in the reviewed scientific literature. springernature.comnih.govnih.govthermofisher.comspringernature.com

Information regarding the specific application of this compound in the study of protein dynamics and interactions is not available in the current body of scientific literature.

Pharmacological Potential and Therapeutic Applications

This compound, also identified as a curcumin (B1669340) analogue HMBME, has been investigated for its potential therapeutic applications, particularly in the context of cancer. nih.gov Research has focused on its ability to modulate key cellular processes involved in cancer progression. nih.gov

Studies have demonstrated that this compound can inhibit the proliferation of human and mouse prostate cancer cells. nih.gov In one study, treatment of LNCaP human prostate cancer cells with 25 µM of the compound for 24 hours resulted in a block of the cell cycle at the G1 phase, which was accompanied by a decrease in the S-phase cell population. nih.gov This indicates that the compound interferes with the cells' ability to replicate their DNA and divide. The effect on cell proliferation was observed to be more potent than that of other similar compounds. nih.gov

Effect of this compound on LNCaP Cell Cycle Progression
TreatmentConcentrationDurationObserved Effect
This compound25 µM24 hoursBlockage of cells in G1-phase and a decrease in the S-phase population. nih.gov
DMSO (control)N/A24 hoursNormal cell cycle progression. nih.gov

This compound has been shown to induce apoptosis, or programmed cell death, in prostate cancer cells. nih.gov Morphological changes associated with apoptosis, such as blebbing, condensation of nuclear material, cell rounding, and detachment from culture dishes, were observed in LNCaP cells treated with 25 µM of the compound over 24, 48, and 72 hours. nih.gov This suggests that the compound can trigger the intrinsic cellular mechanisms for self-destruction in cancer cells.

Morphological Changes in LNCaP Cells Indicating Apoptosis
Time PointObserved Morphological Changes with 25 µM this compound
24 hoursSignificant changes including blebbing and rounding of cells. nih.gov
48 hoursIncreased evidence of nuclear material condensation and cell detachment. nih.gov
72 hoursWidespread apoptosis, with a significant portion of cells detached from the dish. nih.gov

A key mechanism of action for this compound is its ability to target the Akt/NFκB cell survival signaling pathway, which is often overactive in various cancers, including prostate cancer. nih.gov Research has shown that the compound can reduce the levels of the activated (phosphorylated) form of Akt and inhibit its kinase activity in LNCaP cells. nih.gov Akt is a crucial kinase that promotes cell survival. nih.govnih.gov

Furthermore, the compound significantly reduces the transcriptional and DNA-binding activity of NFκB, a transcription factor that controls the expression of numerous genes involved in cell survival and apoptosis. nih.gov The levels of the p65 subunit of NFκB were also found to be reduced following treatment. nih.gov The study demonstrated that the overexpression of a constitutively active form of Akt could reverse the growth inhibition and apoptosis induced by this compound, highlighting the direct role of the Akt signaling pathway in its mechanism of action. nih.gov This indicates that the compound's ability to inhibit Akt kinase activity is a potential mechanism for suppressing major survival and anti-apoptotic pathways in prostate cancer cells. nih.gov

Impact of this compound on the Akt/NFκB Pathway
Target Molecule/ProcessEffect of this compound
Phosphorylated Akt (activated Akt)Reduced levels. nih.gov
Akt Kinase ActivityInhibited. nih.gov
NFκB Transcriptional ActivitySignificantly reduced. nih.gov
NFκB DNA-Binding ActivitySignificantly reduced. nih.gov
p65 Subunit LevelsSignificantly reduced. nih.gov

Development of Bioactive Compounds

This compound serves as a versatile scaffold for the synthesis of a variety of derivatives, some of which could possess significant biological activity. The functional groups on the molecule allow for a range of chemical transformations, making it a valuable starting material in medicinal chemistry.

While specific examples of bioactive compounds synthesized directly from this compound are not prominently reported, the broader class of substituted benzoates is of great interest in drug discovery. For instance, related compounds such as methyl 4-hydroxy-3-methoxybenzoate have been investigated for their potential health benefits.

Table 1: Potential Bioactive Scaffolds from Benzoate Derivatives

Derivative ClassPotential Therapeutic AreaRationale
Amide DerivativesAnti-inflammatory, AnalgesicThe ester can be converted to an amide, a common functional group in many pharmaceuticals.
Ether DerivativesAntimicrobial, AntifungalThe hydroxyl group can be alkylated to form ethers, which can modulate the compound's lipophilicity and biological activity.
Fused HeterocyclesAnticancer, AntiviralThe benzene ring and its substituents can be used as a foundation for constructing more complex heterocyclic systems.

It is important to note that while the potential for developing bioactive compounds from this compound is high, further research and specific studies are needed to synthesize and evaluate the pharmacological properties of its derivatives.

Potential in Cosmeceutical and Agricultural Applications

The structural motifs present in this compound are found in compounds used in both the cosmeceutical and agricultural industries. However, direct application of this specific compound is not well-documented.

In the realm of cosmeceuticals , compounds with antioxidant and antimicrobial properties are highly sought after. Phenolic compounds, which share the core benzene ring structure, are known for their ability to scavenge free radicals and inhibit microbial growth. While there is no direct evidence of this compound being used in skincare or cosmetic formulations, its structural similarity to other preservatives and active ingredients suggests a potential area for future investigation.

In agriculture , certain benzoate derivatives have been explored for their roles as plant growth regulators or as active ingredients in pesticides. The development of new and effective agrochemicals is an ongoing area of research, and the synthesis of novel compounds from readily available starting materials like this compound could be a promising avenue. Research into the herbicidal or pesticidal activities of derivatives of this compound could reveal potential applications in crop protection.

Table 2: Potential Applications Based on Structural Analogs

IndustryPotential ApplicationRationale based on Structurally Similar Compounds
CosmeceuticalsPreservative, AntioxidantSimilar phenolic and benzoate structures are known to have antimicrobial and free-radical scavenging properties.
AgriculturePlant Growth Regulator, PesticideCertain benzoate derivatives have shown activity in controlling plant growth and protecting against pests.

Further empirical studies are required to validate these potential applications and to determine the efficacy and safety of this compound or its derivatives for use in cosmeceutical and agricultural products.

Advanced Analytical Method Development for Methyl 4 Hydroxymethyl 3 Methoxybenzoate

Chromatographic Techniques

Chromatography is a cornerstone for the separation, identification, and quantification of individual components from complex mixtures. For a compound like Methyl 4-(hydroxymethyl)-3-methoxybenzoate, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are highly applicable.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally sensitive compounds like this compound. The methodology, particularly in the reversed-phase (RP) mode, is well-suited for benzoate (B1203000) esters.

Detailed Research Findings:

RP-HPLC methods developed for structurally similar compounds, such as methyl 4-hydroxybenzoate (B8730719) and methyl 3-hydroxybenzoate, provide a strong foundation for analyzing this compound. researchgate.netsielc.com These methods typically employ a non-polar stationary phase (e.g., C18) and a polar mobile phase. A common mobile phase composition consists of a mixture of methanol (B129727) or acetonitrile (B52724) with water, often with a pH modifier like phosphoric acid or formic acid to ensure sharp peak shapes. sielc.comsielc.com For instance, a simple isocratic method using a methanol:water mixture on a C18 column with UV detection is effective for related benzoate preservatives. researchgate.net The presence of the chromophoric benzene (B151609) ring in this compound allows for sensitive detection using a UV detector.

Table 1: Representative HPLC Conditions for Analysis of Related Benzoate Esters

Parameter Condition Source
Column Reversed-phase C18 (e.g., 25 cm x 4.6 mm, 5 µm) researchgate.net
Mobile Phase Acetonitrile/Water with Phosphoric Acid or Methanol/Water researchgate.netsielc.com
Detection UV Spectrophotometry researchgate.net
Flow Rate Typically 1.0 mL/min N/A

| Temperature | Ambient or controlled (e.g., 25 °C) | N/A |

This table presents typical starting conditions for method development based on established methods for similar compounds.

Gas Chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds. While this compound has a higher boiling point due to the hydroxyl group, it is amenable to GC analysis, potentially after a derivatization step to increase its volatility and thermal stability.

Detailed Research Findings:

GC methods have been documented for isomers and related compounds like methyl 4-methoxy-3-methylbenzoate. nist.gov Analysis is typically performed using a capillary column with a non-polar stationary phase, such as VF-5MS (a 5% phenyl-methylpolysiloxane phase). nist.gov A standard temperature ramp program, starting at a lower temperature and gradually increasing to a higher temperature (e.g., 60°C to 270°C), is used to elute the compound. nist.gov Helium is commonly used as the carrier gas. The primary challenge for this specific analyte would be ensuring it does not degrade in the high-temperature injector port or on the column.

Table 2: Typical GC Parameters for Analysis of Related Benzoate Esters

Parameter Condition Source
Column Type Capillary nist.gov
Stationary Phase Non-polar (e.g., VF-5MS) nist.gov
Carrier Gas Helium nist.gov
Injector Temperature 250 - 275 °C shimadzu.com
Oven Program Temperature ramp (e.g., 60 °C to 270 °C) nist.gov

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | N/A |

This table outlines common GC conditions that could be adapted for this compound.

GC-MS combines the separation capabilities of GC with the powerful identification ability of mass spectrometry. This hyphenated technique provides high confidence in the identification of the analyte by comparing its mass spectrum with library data.

Detailed Research Findings:

Spectrophotometric Methods (e.g., UV-Vis Spectrophotometry)

UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantification of compounds that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum.

Detailed Research Findings:

The benzene ring in this compound acts as a chromophore, making the compound suitable for UV-Vis analysis. Aromatic compounds like this typically exhibit strong absorbance bands. For instance, a related compound, 3-hydroxy-4-methoxy benzal acrolein, shows strong UV absorption due to its conjugated system. nih.gov The benzene ring itself has characteristic absorption bands, and when substituted with auxochromes like hydroxyl (-OH) and methoxy (B1213986) (-OR) groups, these absorption peaks shift to longer wavelengths (a bathochromic shift). nih.gov A UV-Vis spectrum for the related methyl 4-hydroxy-3-methoxy-benzoate is available, which can serve as a reference for determining the optimal wavelength (λmax) for quantification. spectrabase.com To perform a quantitative analysis, a calibration curve would be constructed by measuring the absorbance of several standard solutions of known concentrations and plotting absorbance versus concentration.

Method Validation Parameters (Accuracy, Precision, LOD, LOQ, Robustness, Ruggedness)

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended use. It is a critical requirement for ensuring the reliability of analytical data. Key validation parameters are defined by international guidelines. eurachem.org

Detailed Research Findings:

While a full validation report for an analytical method for this compound is not published, the validation process would follow standard protocols. A study on a similar intermediate, 3‐hydroxy‐4‐methoxy benzal acrolein, provides a practical example of how these parameters are assessed for an HPLC method. nih.gov

Accuracy: This is the closeness of the test results to the true value. It is often determined by analyzing a sample with a known concentration (a certified reference material or a spiked sample) and comparing the measured value to the theoretical value.

Precision: This expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) and includes repeatability (short-term precision) and intermediate precision (within-laboratory variations).

Limit of Detection (LOD): The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. For the related acrolein compound, the HPLC method's LOD was determined to be 5.0 ng/mL. nih.gov

Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. The LOQ for the related acrolein was 15.0 ng/mL. nih.gov

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature).

Ruggedness: The degree of reproducibility of test results obtained by the analysis of the same samples under a variety of conditions, such as different laboratories, analysts, or instruments.

Table 3: Key Method Validation Parameters

Parameter Description Typical Acceptance Criteria
Accuracy Closeness to the true value. Recovery of 98-102%
Precision (RSD) Agreement among a series of measurements. RSD ≤ 2%
Linearity (r) Proportionality of signal to concentration. Correlation coefficient (r) > 0.999
LOD Lowest detectable concentration. Signal-to-Noise Ratio of 3:1
LOQ Lowest quantifiable concentration. Signal-to-Noise Ratio of 10:1
Robustness Insensitivity to small method variations. No significant change in results.

| Ruggedness | Reproducibility under different conditions. | No significant change in results. |

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways

While Methyl 4-(hydroxymethyl)-3-methoxybenzoate can be synthesized through established methods, future research should focus on developing more efficient, cost-effective, and environmentally benign synthetic routes. The exploration of novel pathways is crucial for producing the compound and its analogs on a larger scale for extensive preclinical and potential clinical studies. Research in this area could draw inspiration from synthetic strategies used for structurally related compounds. For instance, methodologies employed in the synthesis of kinase inhibitors like Gefitinib and Bosutinib, which utilize precursors such as methyl 3-hydroxy-4-methoxybenzoate or 3-methoxy-4-hydroxybenzoic acid, could be adapted. nih.govmdpi.comnih.govresearchgate.net These syntheses often involve key steps like esterification, alkylation, nitration, and reduction, which could be optimized for the production of this compound derivatives. nih.govmdpi.com

Future synthetic explorations could include:

Green Chemistry Approaches: Investigating the use of greener solvents, catalysts, and reaction conditions to minimize environmental impact.

Flow Chemistry: Developing continuous flow processes to improve reaction efficiency, safety, and scalability.

Biocatalysis: Employing enzymes to catalyze specific steps in the synthesis, potentially leading to higher yields and stereoselectivity.

In-depth Mechanistic Studies of Biological Activities

Preliminary studies have indicated that related compounds, such as methyl 4-hydroxy-3-methoxybenzoate, may target critical cell signaling pathways, including the Akt/NFκB pathway, which is implicated in cancer cell survival. A crucial future direction is to conduct in-depth mechanistic studies to fully understand how this compound exerts its biological effects.

Key areas for mechanistic investigation include:

Target Identification and Validation: Identifying the specific molecular targets (e.g., enzymes, receptors) with which the compound interacts.

Signaling Pathway Analysis: Elucidating the downstream effects of compound-target interaction on cellular signaling cascades.

Cellular Fate Studies: Investigating the compound's uptake, metabolism, and clearance within cells to understand its pharmacokinetic and pharmacodynamic profiles at a cellular level.

Development of Targeted Delivery Systems

To maximize therapeutic efficacy and minimize potential off-target effects, the development of targeted delivery systems for this compound is a promising avenue for future research. Modern drug delivery technologies can enhance the bioavailability and accumulation of the drug at the desired site of action. nih.gov

Future research in this domain should focus on:

Nanocarrier Formulation: Encapsulating the compound in nanocarriers such as liposomes, polymeric nanoparticles, or self-emulsifying drug delivery systems (SEDDS) to improve solubility and stability. researchgate.netmdpi.com

Active Targeting: Functionalizing these nanocarriers with targeting ligands (e.g., antibodies, peptides, aptamers) that specifically recognize and bind to receptors overexpressed on diseased cells, such as cancer cells. nih.govnih.gov

Stimuli-Responsive Systems: Designing delivery systems that release the drug in response to specific stimuli within the target microenvironment, such as changes in pH or enzyme concentration.

Proposed Delivery SystemTargeting StrategyPotential Advantages
Liposomes Passive (EPR effect) or Active (e.g., folate receptor targeting)Biocompatible, can encapsulate both hydrophilic and hydrophobic drugs.
Polymeric Nanoparticles Passive or Active (e.g., antibody conjugation)High stability, controlled release kinetics. nih.gov
Self-Emulsifying Systems (SEDDS) Enhanced oral bioavailability, potential for surface modification.Improved solubility of lipophilic drugs, easy to scale up. mdpi.com

Structure-Activity Relationship (SAR) Studies for Enhanced Efficacy

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and involve systematically modifying the chemical structure of a lead compound to identify key structural features responsible for its biological activity. wikipedia.org For this compound, a focused SAR campaign would be instrumental in designing new analogs with improved potency, selectivity, and pharmacokinetic properties.

Future SAR studies should systematically explore modifications to the core structure:

Hydroxymethyl Group: Investigating the impact of converting the alcohol to other functional groups (e.g., ethers, esters, amides) or altering its position on the ring.

Methoxy (B1213986) Group: Evaluating the effect of replacing the methoxy group with other alkoxy groups of varying chain lengths or with different electron-donating/withdrawing groups.

Benzoate (B1203000) Moiety: Modifying the methyl ester to other esters or amides to potentially improve stability and cell permeability.

These studies help in understanding the relationship between the molecule's structure and its biological function, guiding the rational design of more effective therapeutic agents. wikipedia.org

Computational Drug Design and Virtual Screening

Computational methods are powerful tools to accelerate the drug discovery process. mdpi.com In the context of this compound, computational drug design and virtual screening can be employed to explore vast chemical spaces and prioritize compounds for synthesis and biological testing.

Key computational approaches to be explored include:

Molecular Docking: If a biological target is identified, docking studies can predict the binding mode and affinity of the compound and its analogs, providing insights for rational design.

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structures of a series of compounds with their biological activities. wikipedia.org These models can then be used to predict the activity of novel, unsynthesized analogs. mdpi.com

Virtual Screening: Using computational methods to screen large libraries of virtual compounds to identify new molecules that are structurally different but may possess similar or improved biological activity.

By integrating these computational techniques with experimental validation, the discovery of next-generation analogs of this compound with enhanced therapeutic potential can be significantly streamlined.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 4-(hydroxymethyl)-3-methoxybenzoate, and how can intermediates be characterized?

  • Methodology :

  • Step 1 : Start with methyl 4-bromo-3-methoxybenzoate (or similar brominated intermediates) as a precursor. Bromination of the methyl group can be achieved using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ .

  • Step 2 : Hydrolyze the bromomethyl intermediate (e.g., methyl 4-(bromomethyl)-3-methoxybenzoate) using aqueous NaOH or AgNO₃ to yield the hydroxymethyl derivative .

  • Characterization : Confirm intermediate structures via 1^1H/13^13C NMR (e.g., hydroxymethyl protons at δ ~4.5 ppm) and LC-MS for purity (>98%) .

    Synthetic Step Reagents/ConditionsYield (%)Key Spectral Data
    BrominationNBS, AIBN, CCl₄75–851^1H NMR: δ 4.3 (s, 2H, CH₂Br)
    HydrolysisNaOH (aq.), 60°C90–951^1H NMR: δ 4.5 (s, 2H, CH₂OH)

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR : 1^1H NMR identifies methoxy (δ ~3.8 ppm), hydroxymethyl (δ ~4.5 ppm), and aromatic protons (δ 6.8–7.5 ppm). 13^13C NMR confirms carbonyl (δ ~167 ppm) and quaternary carbons .
  • IR : Strong absorption at ~1700 cm⁻¹ (ester C=O) and ~3400 cm⁻¹ (hydroxyl stretch) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELXL (e.g., monoclinic space group P21/cP2_1/c with Z = 4) .

Q. How does solvent choice impact the compound’s solubility and stability?

  • Solubility : High in polar aprotic solvents (DMSO, DMF) but low in water. Solubility in chloroform or dichloromethane facilitates crystallization .
  • Stability : Susceptible to ester hydrolysis under acidic/basic conditions. Stabilize by storing at 2–8°C in inert atmospheres .
Solvent Solubility (mg/mL)Stability (25°C, 24h)
DMSO>50>95% intact
Chloroform20–30>90% intact
Water<1Rapid hydrolysis

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in reported molecular geometries?

  • Approach : Use SHELX suite for structure refinement. Key parameters:

  • R-factor : Aim for <0.05 using high-resolution (<1.0 Å) data .
  • Hydrogen Bonding : Analyze O–H···O interactions (e.g., hydroxymethyl OH with ester carbonyl) to explain conformational stability .
    • Example : Methyl 4-(benzyloxy)-3-methoxybenzoate crystallizes in P21/cP2_1/c with dihedral angles of 5.2° between aromatic planes, influencing reactivity .

Q. What strategies mitigate instability during functionalization of the hydroxymethyl group?

  • Protection-Deprotection : Temporarily protect the hydroxymethyl group as a silyl ether (e.g., TBSCl) during reactions like esterification or cross-coupling .
  • Kinetic Control : Use low temperatures (−78°C) and short reaction times to minimize side reactions (e.g., oxidation to carboxylic acid) .

Q. How do structural modifications influence biological activity in related benzoate derivatives?

  • Case Study : Methyl 4-acetoxy-3-methoxybenzoate (a derivative) shows antifungal activity via disrupting cell membrane integrity. Activity correlates with logP values (optimal range: 2.5–3.5) .
  • SAR Insights :

  • Hydroxymethyl Group : Enhances solubility but reduces membrane permeability.

  • Methoxy Position : Ortho-substitution (3-methoxy) increases steric hindrance, affecting target binding .

    Derivative Antifungal IC₅₀ (µM)logP
    This compound12.5 ± 1.21.8
    Methyl 4-acetoxy-3-methoxybenzoate8.3 ± 0.92.7

Methodological Notes

  • Contradiction Analysis : Conflicting solubility data may arise from crystallinity differences (amorphous vs. crystalline forms). Use DSC (melting point ~120–125°C) and PXRD to assess polymorphs .
  • Data Validation : Cross-reference spectral data with databases like ChemSpider (ID: 38001534) but avoid non-peer-reviewed sources (e.g., BenchChem) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.